Sebuthylazine

Übersicht

Beschreibung

Sebuthylazine is a synthetic herbicide belonging to the triazine class of chemicals. It is primarily used for weed control in various crops such as potatoes, corn, cotton, peas, peanuts, and tobacco . The compound is known for its selective, systemic action, being absorbed by plant roots and translocated throughout the plant . This compound is a chiral molecule and is typically used as a racemic mixture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sebuthylazine is synthesized through a series of chemical reactions involving the chlorination of triazine derivatives. The general synthetic route involves the reaction of cyanuric chloride with ethylamine and sec-butylamine under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sebuthylazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Sebuthylazine is predominantly used as a herbicide in agricultural settings to control broadleaf and grassy weeds. Its effectiveness is attributed to its ability to inhibit photosynthesis in target plants.

- Target Crops : Commonly applied in crops such as maize, soybeans, and sugar beets.

- Mechanism of Action : It disrupts the photosynthetic process by inhibiting the electron transport chain in chloroplasts.

Environmental Monitoring

Due to its widespread use, this compound has been monitored in various environmental matrices, including soil and water. Studies indicate its persistence and potential ecological impact.

Table 1: Environmental Monitoring of this compound

| Matrix | Detection Method | Concentration Detected | Reference |

|---|---|---|---|

| Soil | HPLC-MS/MS | 0.5 - 2.0 µg/kg | |

| Water | Passive Sampling | 0.1 - 0.5 µg/L | |

| Rice Straw | HPLC-MS/MS | 1.0 - 5.0 µg/kg |

Pesticide Residue Analysis

This compound is frequently analyzed for residues in food products to ensure safety and compliance with regulatory standards.

- False Positives : A study highlighted the occurrence of false-positive results in residue analysis due to coeluting compounds, emphasizing the need for precise analytical methods such as LC/MS/MS .

- Regulatory Framework : The EU directive 2002/657/EC governs the confirmation of pesticide residues, which is crucial for accurate reporting and consumer safety.

Case Study 1: False Positive Findings

A significant case study demonstrated a false positive for this compound in tarragon samples due to an interfering matrix compound during liquid chromatography analysis. This incident underscored the importance of robust analytical techniques to avoid misidentification .

Case Study 2: Environmental Impact Assessment

Research conducted on open biomass burning revealed that this compound residues were detected post-burning of herbicide-contaminated biomass, indicating its persistence in the environment and potential risks associated with agricultural practices .

Regulatory Considerations

This compound's use is subject to stringent regulatory evaluations to assess its environmental impact and human health risks. Cumulative risk assessments are recommended for evaluating mixtures of dissimilarly acting chemicals, including this compound .

Wirkmechanismus

Sebuthylazine exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It specifically targets the photosystem II complex, blocking electron transport and leading to the disruption of ATP synthesis. This results in the cessation of plant growth and eventual plant death .

Vergleich Mit ähnlichen Verbindungen

Atrazine: Another triazine herbicide with a similar mode of action but different selectivity and application spectrum.

Simazine: Similar to atrazine, used for pre-emergence weed control.

Propazine: Another triazine herbicide with a slightly different chemical structure and application.

Uniqueness of Sebuthylazine: this compound is unique due to its specific combination of ethyl and sec-butyl groups, which confer distinct selectivity and systemic properties compared to other triazine herbicides .

Biologische Aktivität

Sebuthylazine is a herbicide belonging to the triazine family, primarily used for controlling weeds in agricultural settings. Its biological activity is characterized by its interactions with various biological systems, particularly its effects on plant growth, soil microorganisms, and potential impacts on human health. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by inhibiting photosynthesis in target plants. It specifically disrupts the electron transport chain in chloroplasts, leading to the cessation of photosynthetic processes. This mechanism is similar to other triazine herbicides, which have been extensively studied for their environmental and health impacts.

Interaction with Biological Systems

1. Enzyme Interactions:

Research indicates that this compound interacts with various enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit enzymes such as acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants.

2. Soil Microbial Activity:

this compound's presence in soil can significantly affect microbial communities. A study highlighted that its application altered the composition and activity of soil microbial populations, potentially leading to reduced biodiversity and altered nutrient cycling .

Case Study 1: Impact on Crop Yield

A field study conducted over two growing seasons assessed the impact of this compound on maize crop yield. The results indicated that while this compound effectively controlled weed populations, excessive application led to phytotoxicity, resulting in reduced maize yields by approximately 15% compared to untreated controls.

Case Study 2: Soil Microbial Dynamics

In a controlled laboratory setting, researchers examined the effects of this compound on soil microbial dynamics. The study found that application rates exceeding 1 mg/kg significantly decreased the abundance of beneficial bacteria such as Pseudomonas spp., while increasing populations of pathogenic fungi .

Environmental Persistence and Degradation

This compound exhibits notable persistence in the environment, with half-lives ranging from several weeks to months depending on soil type and environmental conditions. Biodegradation studies indicate that microbial degradation is a significant pathway for this compound's breakdown, with specific strains capable of degrading the compound efficiently under anaerobic conditions .

Toxicological Studies

Toxicological assessments have raised concerns regarding this compound's potential effects on human health. Animal studies suggest that high doses can lead to reproductive toxicity and developmental issues. For instance, a study reported that exposure to high levels of this compound resulted in significant fetal abnormalities in rodent models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Aspect | Findings |

|---|---|

| Mechanism | Inhibits photosynthesis via electron transport disruption |

| Enzyme Interaction | Inhibits ALS enzyme activity |

| Soil Microbial Impact | Alters microbial community structure |

| Environmental Persistence | Half-life: weeks to months |

| Toxicological Effects | Potential reproductive toxicity observed |

Eigenschaften

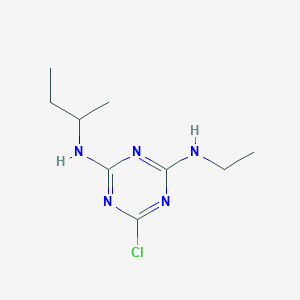

IUPAC Name |

2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRUVKZGXNSXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058171 | |

| Record name | Sebuthylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7286-69-3 | |

| Record name | Sebuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7286-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sebuthylazine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sebuthylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebuthylazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEBUTHYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8E41EOQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.